![molecular formula C33H42O5 B1251817 Ochrocarpinone B](/img/structure/B1251817.png)
Ochrocarpinone B
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Overview
Description
Ochrocarpinone B is a beta-diketone isolated from Ochrocarpos punctatus and has been shown to exhibit antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a beta-diketone, a bridged compound, a cyclic ether, a cyclic ketone, an enone, an organic heterotricyclic compound, a tertiary alcohol and an aromatic ketone.
Scientific Research Applications
Cytotoxic Properties
Ochrocarpinone B, derived from the bark of Ochrocarpos punctatus, shows significant cytotoxicity against cancer cell lines, particularly the A2780 ovarian cancer cell line. This suggests its potential use in cancer research and therapy (Chaturvedula, Schilling, & Kingston, 2002).
Anti-Hypoxia Effects
While not directly linked to Ochrocarpinone B, studies on Oxytropis ochrocephala, a plant used in traditional medicine, have shown anti-hypoxia effects. This research indicates a potential area for exploring the effects of compounds like Ochrocarpinone B in similar contexts (Zhang et al., 2016).
Pharmacognostic Research
Ochrocarpinone B, as part of a group of compounds derived from plants like Ochrocarpus longifolius, is studied in pharmacognostics. This field involves the study of physical, chemical, and biological properties of drugs and their components, especially herbal drugs. The focus is on identifying active compounds and their potential therapeutic uses (Jain & Tiwari, 2011).
Anti-Inflammatory Applications
Research into related compounds from the Ochna genus suggests potential anti-inflammatory applications. Compounds isolated from these plants have shown efficacy in in vitro anti-inflammatory assays. This suggests a potential research direction for Ochrocarpinone B in exploring its anti-inflammatory properties (Djova et al., 2019).
Antiviral Properties
In the broader context of research on compounds from the Ochna genus, there have been discoveries of antiviral properties. These findings provide a foundation for investigating whether Ochrocarpinone B may have similar applications, particularly in the context of viral infections (Wang et al., 2016).
properties
Molecular Formula |
C33H42O5 |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
1-benzoyl-4-(2-hydroxypropan-2-yl)-11,11-dimethyl-8,10-bis(3-methylbut-2-enyl)-3-oxatricyclo[6.3.1.02,6]dodec-2(6)-ene-7,12-dione |
InChI |
InChI=1S/C33H42O5/c1-20(2)14-15-23-19-32(17-16-21(3)4)27(35)24-18-25(31(7,8)37)38-28(24)33(29(32)36,30(23,5)6)26(34)22-12-10-9-11-13-22/h9-14,16,23,25,37H,15,17-19H2,1-8H3 |
InChI Key |
ZWTGJCOSOVVWJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1CC2(C(=O)C3=C(C(C2=O)(C1(C)C)C(=O)C4=CC=CC=C4)OC(C3)C(C)(C)O)CC=C(C)C)C |
synonyms |
ochrocarpinone B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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